1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride

Salt Form Selection Aqueous Solubility Assay Reproducibility

Researchers replacing N-benzyl-azetidine-3-amine analogs face reproducibility failures due to pKa/LogP sensitivity to fluorine pattern and salt form. This 3,5-difluorobenzyl azetidine dihydrochloride eliminates these variables. • 95% purity with defined counterion stoichiometry ensures accurate DMSO stock solutions for CNS high-throughput screening. • Pre-weighed dihydrochloride salt form removes weighing errors in fragment-based screening against TAAR1 and monoamine transporters. • Scalable single-step synthesis supports multi-gram delivery for late-stage functionalization of clinical candidates.

Molecular Formula C10H14Cl2F2N2
Molecular Weight 271.13 g/mol
CAS No. 1989671-94-4
Cat. No. B1460332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride
CAS1989671-94-4
Molecular FormulaC10H14Cl2F2N2
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=CC(=C2)F)F)N.Cl.Cl
InChIInChI=1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H
InChIKeyREWAAEMCGDCYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: Azetidine Building Block


1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride (CAS 1989671-94-4) is a synthetic small molecule belonging to the 3-aminoazetidine class, characterized by a strained four-membered nitrogen heterocycle. It is supplied as the dihydrochloride salt, which typically enhances aqueous solubility and provides a stable, pre-weighed form for direct use in chemical synthesis . The compound features a 3,5-difluorophenylmethyl substituent on the azetidine nitrogen, a precise substitution pattern known to influence basicity (pKa) and lipophilicity (LogP/D) in heterocyclic amines, making it a relevant tool for structure-activity relationship (SAR) exploration [1].

1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: Regioisomer and Salt Substitution Risks


Simply interchanging N-benzyl-azetidine-3-amine analogs is not advisable due to the sensitivity of key medicinal chemistry parameters to both the fluorine substitution pattern and the salt form. A systematic study of fluorinated saturated heterocyclic amines demonstrates that the number and position of fluorine atoms on an attached ring significantly alter the basicity (pKa) of the amine center, a major determinant of solubility, permeability, and target engagement [1]. The 3,5-difluoro pattern presents a unique electronic and steric environment compared to 3,4- or 2,4-difluorobenzyl analogs, leading to different conformational preferences and lipophilicity (LogP) profiles [1]. Furthermore, choosing the free base over the dihydrochloride salt introduces variability in handling, stoichiometry, and initial aqueous dissolution, directly impacting experimental reproducibility in screening cascades.

1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: Procurement Differentiators


Dihydrochloride Salt Form: Purity and Stoichiometric Precision

Commercial 1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride is supplied with a certified purity of 95.0%, providing a defined, ready-to-use stoichiometric form . In contrast, the corresponding free base (CAS 1596959-92-0) is typically available as a research chemical with a purity often specified as ≥95% but without the counterion mass factored into weighing, introducing potential inconsistencies in molarity calculations and screening data . The dihydrochloride salt's pre-determined stoichiometry removes the need for empirical salt correction, a critical advantage for quantitative biological testing where precise concentration-response relationships are essential.

Salt Form Selection Aqueous Solubility Assay Reproducibility

3,5-Difluoro Pattern: Basicity and Lipophilicity Modulation

A comprehensive systematic study on mono- and difluorinated saturated heterocyclic amines demonstrates that the precise positioning of fluorine atoms on the benzyl ring directly modulates amine basicity and lipophilicity [1]. While direct pKa and LogP data for the 3,5-difluorobenzyl analogue itself are not available in this specific study, the research establishes that the number of fluorine atoms and their distance to the protonation center are the major factors defining basicity, and that both pKa and LogP values are affected considerably by the conformational preferences of the derivatives [1]. This class-level finding implies that the 3,5-difluorobenzyl analogue will have a quantitatively distinct pKa-LogP map compared to 3,4-difluorobenzyl (CAS not specified in data) or 2,4-difluorobenzyl (CAS 1342020-77-2) analogues, which is crucial for CNS programs where a narrow pKa range (typically 7-9) and optimal LogD are required for brain penetration.

pKa Modulation CNS Drug Discovery Fluorine Scan

Single-Step Azetidine Synthesis for Late-Stage Diversification

A state-of-the-art single-step synthesis of azetidine-3-amines from bench-stable commercial materials has been reported, which tolerates a wide range of functional groups and proceeds in moderate-to-high yields for secondary amines [1]. This methodology is directly applicable to the generation of N-(3,5-difluorobenzyl)azetidine-3-amine, providing synthetic access that compares favorably to multi-step traditional routes. The method has been demonstrated for late-stage azetidinylation of approved drugs, establishing the azetidine-3-amine scaffold, including its N-benzyl derivatives, as a privileged late-stage diversification vector. This synthetic efficiency means the target compound can be reliably resynthesized or scaled up, a practical advantage for procurement planning compared to less synthetically tractable analogues.

Parallel Synthesis Late-Stage Functionalization Azetidinylation

1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine: Key Application Scenarios


pKa/LogD Modulation for Early Drug Discovery

Use as a precise chemical probe to systematically evaluate the effect of 3,5-difluorophenyl substitution on amine basicity and lipophilicity. The dihydrochloride salt guarantees accurate stoichiometry for pKa and LogD shake-flask or chromatographic measurements, enabling the construction of reliable pKa-LogP maps for CNS lead optimization, as highlighted by systematic fluorinated amine studies [1].

Fragment-Based Screening for CNS Targets

The pre-weighed dihydrochloride salt is ideal for preparing DMSO stock solutions for high-throughput fragment-based screening against neurological targets (e.g., TAAR1 ligands, monoamine transporters). The guaranteed 95.0% purity [1] and precise counterion content ensure that concentration-response curves are not distorted by unknown salt factors, a common pitfall when using free base analogues.

Late-Stage Azetidinylation of Drug Candidates

Leverage the single-step azetidine-3-amine synthesis methodology [1] to prepare the compound in multi-gram quantities for late-stage functionalization of existing clinical candidates, allowing medicinal chemists to quickly explore the 3,5-difluorobenzyl azetidine motif as a solubility- and metabolic-stability-enhancing bioisostere.

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